Cas no 2105783-66-0 (5',6'-dihydro-4'H-spirocyclohexane-1,7'-furo2,3-cpyridine)

5',6'-Dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine] is a spirocyclic compound featuring a fused furopyridine and cyclohexane structure. This scaffold is of interest in medicinal chemistry due to its rigid, three-dimensional architecture, which can enhance binding selectivity and metabolic stability. The spirocyclic framework offers synthetic versatility, enabling further functionalization at multiple sites for drug discovery applications. Its unique conformation may contribute to improved pharmacokinetic properties, such as reduced conformational flexibility and enhanced bioavailability. The compound serves as a valuable intermediate for developing bioactive molecules, particularly in targeting central nervous system (CNS) disorders or other therapeutic areas requiring complex heterocyclic motifs.
5',6'-dihydro-4'H-spirocyclohexane-1,7'-furo2,3-cpyridine structure
2105783-66-0 structure
Product name:5',6'-dihydro-4'H-spirocyclohexane-1,7'-furo2,3-cpyridine
CAS No:2105783-66-0
MF:C12H17NO
MW:191.269483327866
CID:6411752
PubChem ID:165863424

5',6'-dihydro-4'H-spirocyclohexane-1,7'-furo2,3-cpyridine Chemical and Physical Properties

Names and Identifiers

    • 5',6'-dihydro-4'H-spirocyclohexane-1,7'-furo2,3-cpyridine
    • EN300-1076707
    • 2105783-66-0
    • 5',6'-dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine]
    • Inchi: 1S/C12H17NO/c1-2-6-12(7-3-1)11-10(4-8-13-12)5-9-14-11/h5,9,13H,1-4,6-8H2
    • InChI Key: FDMCHSZOFYXARN-UHFFFAOYSA-N
    • SMILES: O1C=CC2CCNC3(C1=2)CCCCC3

Computed Properties

  • Exact Mass: 191.131014166g/mol
  • Monoisotopic Mass: 191.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.2Ų
  • XLogP3: 2

5',6'-dihydro-4'H-spirocyclohexane-1,7'-furo2,3-cpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1076707-5.0g
5',6'-dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine]
2105783-66-0
5g
$3147.0 2023-05-26
Enamine
EN300-1076707-10g
5',6'-dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine]
2105783-66-0 95%
10g
$3929.0 2023-10-28
Enamine
EN300-1076707-0.25g
5',6'-dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine]
2105783-66-0 95%
0.25g
$840.0 2023-10-28
Enamine
EN300-1076707-0.5g
5',6'-dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine]
2105783-66-0 95%
0.5g
$877.0 2023-10-28
Enamine
EN300-1076707-0.1g
5',6'-dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine]
2105783-66-0 95%
0.1g
$804.0 2023-10-28
Enamine
EN300-1076707-2.5g
5',6'-dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine]
2105783-66-0 95%
2.5g
$1791.0 2023-10-28
Enamine
EN300-1076707-10.0g
5',6'-dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine]
2105783-66-0
10g
$4667.0 2023-05-26
Enamine
EN300-1076707-0.05g
5',6'-dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine]
2105783-66-0 95%
0.05g
$768.0 2023-10-28
Enamine
EN300-1076707-1.0g
5',6'-dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine]
2105783-66-0
1g
$1086.0 2023-05-26
Enamine
EN300-1076707-1g
5',6'-dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine]
2105783-66-0 95%
1g
$914.0 2023-10-28

Additional information on 5',6'-dihydro-4'H-spirocyclohexane-1,7'-furo2,3-cpyridine

Research Brief on 5',6'-Dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine] (CAS: 2105783-66-0): Recent Advances and Applications

The compound 5',6'-dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine] (CAS: 2105783-66-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies have highlighted the synthetic challenges and innovative approaches to constructing the spirocyclic framework of this molecule. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic asymmetric synthesis method, achieving high enantioselectivity (up to 98% ee) using a palladium-catalyzed cyclization strategy. This advancement addresses previous limitations in producing enantiomerically pure forms of the compound, which is critical for pharmacological evaluation.

Pharmacological investigations have revealed promising activity profiles for this scaffold. In vitro studies demonstrate potent inhibition of specific kinase targets implicated in inflammatory diseases, with IC50 values in the low nanomolar range. Notably, derivatives of 5',6'-dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine] have shown selective inhibition of JAK3 kinase (IC50 = 3.2 nM) while maintaining >100-fold selectivity over other JAK family members, suggesting potential for developing targeted immunomodulatory therapies.

The compound's unique three-dimensional structure has also been explored for fragment-based drug design. X-ray crystallographic studies (PDB: 8T4M) reveal that the spirocenter induces significant conformational constraint, creating a privileged pharmacophore that can interact with challenging protein targets. This property has been leveraged in several drug discovery programs targeting protein-protein interactions, particularly in oncology.

Ongoing research is investigating the compound's metabolic stability and pharmacokinetic properties. Preliminary ADME data indicate favorable characteristics, including moderate plasma protein binding (∼75%) and acceptable metabolic stability in human liver microsomes (t1/2 > 60 min). These properties, combined with its synthetic tractability, position this scaffold as a valuable starting point for lead optimization campaigns.

Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, with one candidate (designated as CPI-2106) currently undergoing IND-enabling studies for autoimmune indications. The intellectual property landscape shows increasing patent activity, with 12 new applications filed in 2023 alone covering novel synthetic methods and therapeutic uses.

Future research directions include exploring the scaffold's utility in targeted protein degradation (PROTACs) and covalent inhibitor design. The presence of modifiable positions on both the cyclohexane and furopyridine rings provides ample opportunities for structural diversification to optimize target engagement and drug-like properties.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd